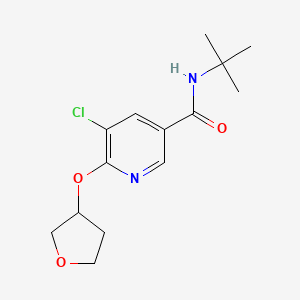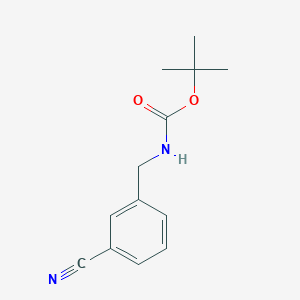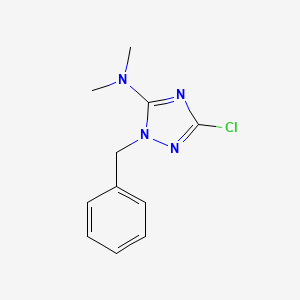![molecular formula C16H12ClN3O B2909228 4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide CAS No. 15641-01-7](/img/structure/B2909228.png)
4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide
描述
4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a chemical compound with the molecular formula C16H12ClN3O. It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-).
作用机制
Target of Action
Similar compounds have been known to target enzymes like 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival of many organisms.
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in their function
Biochemical Pathways
Based on its potential target, it could affect the fatty acid biosynthesis pathway .
Result of Action
Similar compounds have been observed to induce apoptosis , suggesting that this compound might have similar effects.
生化分析
Biochemical Properties
Compounds containing N-acylhydrazone or 4-chromenone moieties, similar to this compound, have been found to be active against multiple cancer cell types
Cellular Effects
Some studies suggest that compounds with similar structures can have significant effects on cellular processes . For instance, one study found that a compound with a similar structure had potent antiproliferative effects against several cancer cell lines .
Molecular Mechanism
A structural-based molecular docking approach revealed the possible binding modes of a similar compound with protein
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide in laboratory settings. The crystal structure of a similar compound has been determined, providing some insights into its stability .
Metabolic Pathways
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Subcellular Localization
There are computational methods available that can predict the subcellular localization of proteins based on their sequence . These methods could potentially be adapted to predict the localization of small molecules like 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzohydrazide in ethanol.
- Add indole-3-carbaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure .
Industrial Production Methods
While specific industrial production methods for 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability .
化学反应分析
Types of Reactions
4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazide derivatives with various functional groups.
科学研究应用
4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific chemical properties.
相似化合物的比较
Similar Compounds
- 4-Chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-Chloro-N’-[(4-hydroxy-3-nitrobenzylidene]benzohydrazide
- 4-Chloro-N’-[(4-hydroxy-3-methoxybenzylidene]benzohydrazide
Uniqueness
4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is unique due to the presence of the indole moiety, which imparts specific biological activities not found in other similar compounds. The indole ring is known for its role in various biological processes, making this compound particularly interesting for medicinal chemistry research .
属性
IUPAC Name |
4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-7-5-11(6-8-13)16(21)20-19-10-12-9-18-15-4-2-1-3-14(12)15/h1-10,18H,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLZZOWNBREDHK-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324007 | |
| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15641-01-7 | |
| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2909146.png)
![5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2909147.png)
![N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909151.png)
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2909152.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone](/img/structure/B2909153.png)

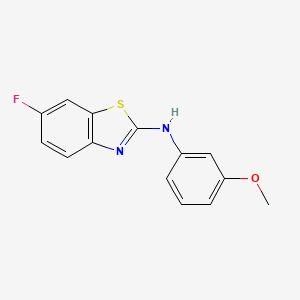
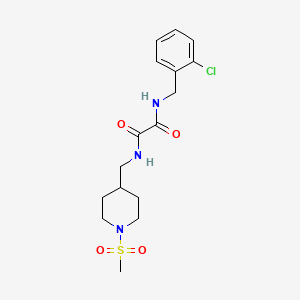
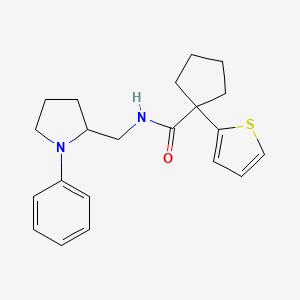
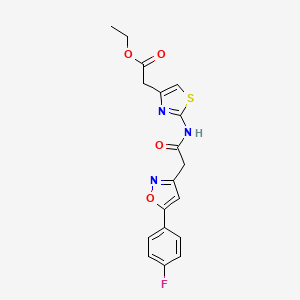
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2909162.png)
